

An In-depth Technical Guide to Nitrobenzene: Properties, Synthesis, and Reactions

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **nitrobenzene**, a foundational chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, key reactions, and metabolic pathways, offering valuable information for professionals in research and development.

Chemical Identification

• IUPAC Name: nitrobenzene[1][2][3][4]

• CAS Number: 98-95-3[1][2][3][5][6]

Physicochemical Properties

The physical and chemical characteristics of **nitrobenzene** are summarized in the table below, providing essential data for handling, storage, and experimental design.



Property	Value	References	
Molecular Formula	C ₆ H ₅ NO ₂		
Molecular Weight	123.11 g/mol	[7]	
Appearance	Pale yellow to dark brown oily liquid		
Odor	Almond-like or shoe polish odor [8]		
Density	1.199 g/cm³ at 20 °C	[6]	
Boiling Point	210.9 °C	[7]	
Melting/Freezing Point	5.7 °C / 41.2 °F [7]		
Flash Point	88 °C (190 °F)		
Solubility in Water	0.19 g/100 mL at 20 °C	[9]	
Solubility in Organic Solvents	Very soluble in ethanol, diethyl ether, acetone, and benzene.		
Vapor Pressure	0.3 mmHg at 25 °C [9]		

Synthesis of Nitrobenzene

Nitrobenzene is primarily synthesized via the electrophilic aromatic substitution of benzene using a nitrating mixture.

Industrially, **nitrobenzene** is produced through the continuous nitration of benzene with a "mixed acid" solution.[10] This mixture typically consists of 27–32% nitric acid (HNO₃), 56–60% sulfuric acid (H₂SO₄), and 8–17% water.[10][11] The reaction is highly exothermic ($\Delta H = -117$ kJ/mol) and requires careful temperature control.[5]

The following protocol outlines a typical laboratory procedure for the synthesis of **nitrobenzene**.

Materials:

Foundational & Exploratory





- Concentrated Nitric Acid (HNO₃): 35 mL[4]
- Concentrated Sulfuric Acid (H₂SO₄): 40 mL[4]
- Benzene (C₆H₆): 30 mL[4]
- Anhydrous Calcium Chloride (CaCl₂)[4]
- Dilute Sodium Carbonate (Na₂CO₃) solution[1]
- Round-bottom flask
- Reflux condenser
- Separating funnel
- Distillation apparatus
- Ice bath

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add 40 mL of concentrated H₂SO₄ to 35 mL of concentrated HNO₃.[4][6] Cool the mixture in an ice bath.[6]
- Nitration of Benzene: Slowly add 30 mL of benzene to the cooled nitrating mixture in small portions, ensuring the temperature does not exceed 55-60°C.[4][6] Continuous stirring is essential during this addition.[6]
- Reaction Completion: After the complete addition of benzene, heat the mixture on a water bath at approximately 60°C for about one hour.[1][4]
- Isolation: Cool the reaction mixture. Two distinct layers will form: the upper layer of
 nitrobenzene and the lower layer of spent acid.[6] Separate the layers using a separating
 funnel.[1][6]
- Purification:



- Wash the crude **nitrobenzene** layer with a dilute solution of sodium carbonate (Na₂CO₃)
 to neutralize any remaining acid, followed by several washes with water.[1]
- Dry the washed **nitrobenzene** over anhydrous calcium chloride.[1][4]
- Perform a final purification by distillation, collecting the fraction that boils at approximately
 211°C.[1]

Key Chemical Reactions of Nitrobenzene

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming substituents to the meta position.[1][8]

The most significant industrial reaction of **nitrobenzene** is its reduction to aniline (C₆H₅NH₂), a precursor for many dyes, pharmaceuticals, and polymers.[5][12]

Experimental Protocol for the Reduction of **Nitrobenzene** to Aniline:

Materials:

- Nitrobenzene: 10 mL[13]
- Granulated Tin (Sn): 25 g[14]
- Concentrated Hydrochloric Acid (HCl): 125 mL[14]
- Sodium Hydroxide (NaOH) solution (concentrated)[14]
- · Round-bottom flask with reflux condenser
- Heating mantle or water bath
- Steam distillation apparatus

Procedure:

 Reaction Setup: In a round-bottom flask, combine 25 g of granulated tin and 25 g of nitrobenzene.[14]



- Acid Addition: Gradually add 125 mL of concentrated HCl in increments. The reaction is
 exothermic and may require gentle heating to initiate.[14] Maintain the reaction by controlling
 the rate of acid addition.[14]
- Reflux: Once all the acid has been added, heat the mixture under reflux for about 30-60 minutes until the odor of nitrobenzene is no longer present.[14][15]
- Neutralization: Cool the reaction mixture and cautiously add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This converts the phenylammonium ions to aniline.[14][15]
- Isolation and Purification: The aniline can then be isolated and purified by steam distillation, followed by solvent extraction and a final distillation.[14][15]
- Nitration: Further nitration of **nitrobenzene** requires harsh conditions (e.g., fuming nitric acid and elevated temperatures) to yield m-dinitrobenzene.[16][17]
- Halogenation: Chlorination in the presence of a Lewis acid catalyst like FeCl₃ primarily produces m-chloronitrobenzene.[18]
- Sulfonation: Reaction with fuming sulfuric acid yields m-nitrobenzenesulfonic acid.[16]

Metabolic and Degradation Pathways

Nitrobenzene can be metabolized in biological systems and degraded by microorganisms through various pathways.

In mammals, **nitrobenzene** metabolism occurs via two primary routes: reduction of the nitro group and oxidation of the aromatic ring.[3][19] The reductive pathway, often carried out by gut microflora and hepatic microsomes, is considered to produce the toxic metabolites.[20]

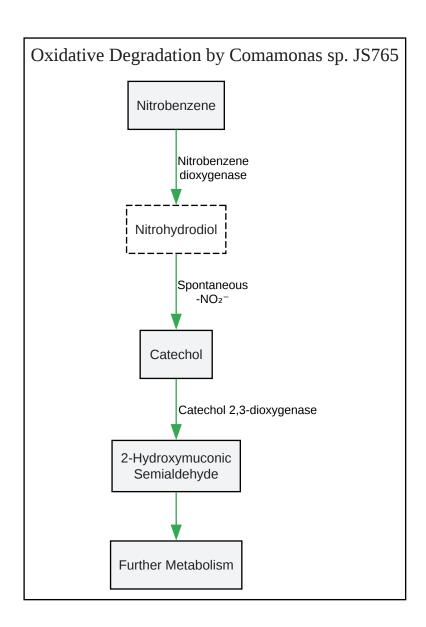




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Caption: Metabolic pathways of **nitrobenzene** in mammals.

Certain bacteria can degrade **nitrobenzene** through oxidative or reductive pathways. For instance, Comamonas sp. strain JS765 utilizes a dioxygenase to initiate the degradation, converting **nitrobenzene** to catechol, which is then further metabolized.[21]



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Caption: Oxidative biodegradation pathway of **nitrobenzene**.



Analytical Methods

Various analytical techniques are employed for the detection and quantification of **nitrobenzene** in different matrices.

Analytical Technique	Detector	Application	References
Gas Chromatography (GC)	Flame Ionization (FID), Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS)	Water, Air, Soil	[2]
High-Performance Liquid Chromatography (HPLC)	UV Detector	Water, Soil	[2]
Thin-Layer Chromatography (TLC)	Visual (after derivatization)	Biological Materials	[22]

A common approach for water analysis involves solid-phase extraction (SPE) to concentrate the analyte, followed by GC-ECD or GC-MS for sensitive detection.[23][24] For rapid field analysis, transportable GC/MS systems can detect ppb levels of **nitrobenzene** in water within minutes.[25]

Safety and Toxicology

Nitrobenzene is a toxic substance that can be absorbed through the skin, inhalation, and ingestion.[5] Chronic exposure can lead to serious health issues, including damage to the central nervous system, liver, and kidneys.[5][8] Its metabolism can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[3][16] It is classified as a likely human carcinogen.[19] Therefore, strict safety protocols, including the use of appropriate personal protective equipment, must be followed when handling this chemical.



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